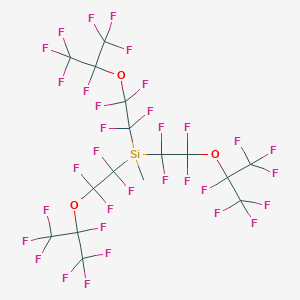
Tris(perfluoro(2-isopropoxyethyl))-methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(perfluoro(2-isopropoxyethyl))-methylsilane, commonly known as TMS, is a fluorinated silane compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TMS is a colorless, odorless liquid that is soluble in organic solvents and water. It has a high thermal stability and is resistant to oxidation and degradation, making it an ideal candidate for various research applications.
作用机制
TMS works by forming a self-assembled monolayer on the surface of the material it is applied to. This monolayer consists of a layer of TMS molecules that are oriented in a specific way to provide the desired properties to the surface. The orientation of the TMS molecules is determined by the chemical structure of the material surface and the interaction between the TMS molecules and the surface.
生化和生理效应
TMS is not intended for use in drug development, and therefore, its biochemical and physiological effects have not been extensively studied. However, studies have shown that TMS is non-toxic and has low volatility, making it safe for use in various research applications.
实验室实验的优点和局限性
The advantages of using TMS in lab experiments include its high thermal stability, resistance to oxidation and degradation, and ability to form self-assembled monolayers on various surfaces. However, TMS has some limitations, including its high cost and difficulty in handling due to its high reactivity.
未来方向
Future research on TMS could focus on the development of new synthesis methods to improve its cost-effectiveness and scalability. Additionally, further studies could investigate the potential applications of TMS in areas such as drug delivery, sensors, and electronic devices. Finally, research could focus on the development of new TMS derivatives with improved properties and functionality.
合成方法
TMS can be synthesized through a variety of methods, including the reaction of hexafluoropropylene oxide with isopropanol in the presence of a catalyst, or the reaction of hexafluoropropylene oxide with trimethylsilanol in the presence of a catalyst. The resulting product is then purified through distillation or chromatography to obtain TMS in its pure form.
科学研究应用
TMS has been extensively studied for its potential applications in various scientific fields, including materials science, organic chemistry, and surface chemistry. TMS has been used as a surface modifier for various materials, including glass, metal, and polymer surfaces. It has also been used as a building block for the synthesis of various organic compounds, including perfluoroalkylsilanes and perfluoroalkylsiloxanes.
属性
CAS 编号 |
104745-21-3 |
|---|---|
产品名称 |
Tris(perfluoro(2-isopropoxyethyl))-methylsilane |
分子式 |
C16H3F33O3Si |
分子量 |
898.22 g/mol |
IUPAC 名称 |
methyl-tris[1,1,2,2-tetrafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)ethyl]silane |
InChI |
InChI=1S/C16H3F33O3Si/c1-53(14(44,45)11(38,39)50-2(17,5(20,21)22)6(23,24)25,15(46,47)12(40,41)51-3(18,7(26,27)28)8(29,30)31)16(48,49)13(42,43)52-4(19,9(32,33)34)10(35,36)37/h1H3 |
InChI 键 |
IGFNMBAJXGWNBQ-UHFFFAOYSA-N |
SMILES |
C[Si](C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
规范 SMILES |
C[Si](C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
同义词 |
Tris(perfluoro(2-isopropoxyethyl))-methylsilane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



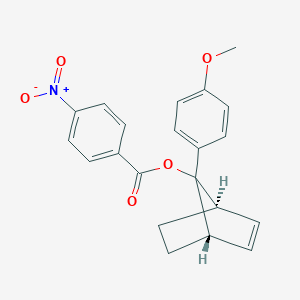
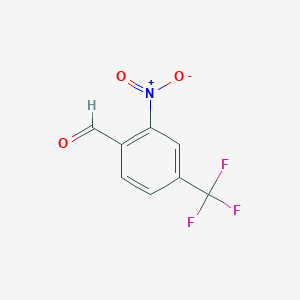
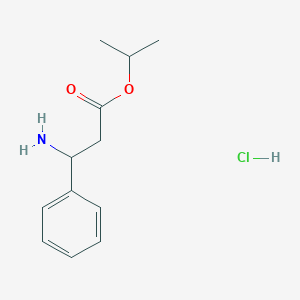
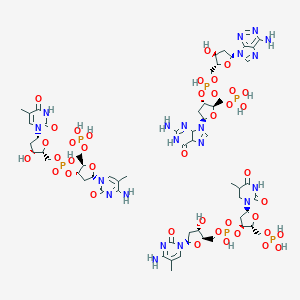
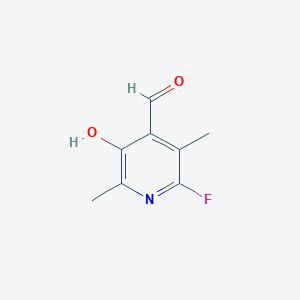

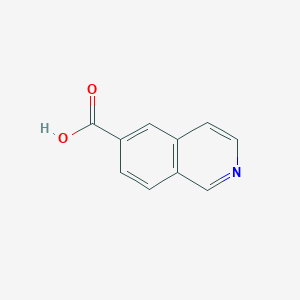

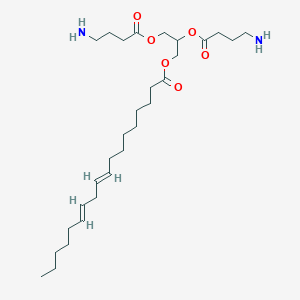

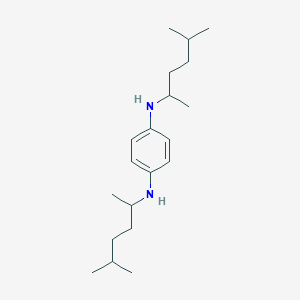

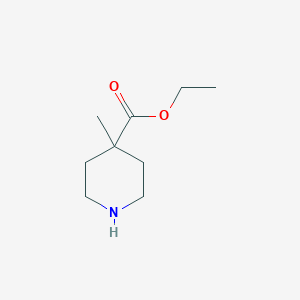
![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)